molecular formula C18H24N2O6 B11700567 2-Ethoxyethyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

2-Ethoxyethyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11700567
M. Wt: 364.4 g/mol
InChI Key: SABAMPQTLVPIKP-UHFFFAOYSA-N
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Description

2-Ethoxyethyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound is characterized by its unique structure, which includes a tetrahydropyrimidine ring, a dimethoxyphenyl group, and an ethoxyethyl ester moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxyethyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Tetrahydropyrimidine Ring: This can be achieved through a Biginelli reaction, where an aldehyde, a β-keto ester, and urea are reacted under acidic conditions.

    Introduction of the Dimethoxyphenyl Group: This step involves the substitution of a suitable precursor with 2,5-dimethoxyphenyl bromide in the presence of a base such as potassium carbonate.

    Esterification: The final step involves the esterification of the carboxylic acid group with 2-ethoxyethanol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxyethyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxyethyl group or the dimethoxyphenyl group using reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), Sodium methoxide (NaOMe)

Major Products

    Oxidation: Carboxylic acids, Ketones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-Ethoxyethyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.

    Materials Science: It is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 2-Ethoxyethyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in cellular signaling pathways.

    Pathways Involved: It can modulate pathways related to inflammation, cell proliferation, and apoptosis, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    2-Ethoxyethyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: shares similarities with other tetrahydropyrimidine derivatives, such as:

Uniqueness

    Structural Features: The presence of the ethoxyethyl ester group and the dimethoxyphenyl group provides unique chemical properties and reactivity.

Properties

Molecular Formula

C18H24N2O6

Molecular Weight

364.4 g/mol

IUPAC Name

2-ethoxyethyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C18H24N2O6/c1-5-25-8-9-26-17(21)15-11(2)19-18(22)20-16(15)13-10-12(23-3)6-7-14(13)24-4/h6-7,10,16H,5,8-9H2,1-4H3,(H2,19,20,22)

InChI Key

SABAMPQTLVPIKP-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC(=O)C1=C(NC(=O)NC1C2=C(C=CC(=C2)OC)OC)C

Origin of Product

United States

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